2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-8-17-12(11-6-4-3-5-7-11)9-16-14(17)19-10-13(15)18/h2-7,9H,1,8,10H2,(H2,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITILNQMTSDRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 1-allyl-5-phenyl-1H-imidazole-2-thiol with chloroacetamide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
Scientific Research Applications of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
This compound is a compound that belongs to the imidazole family, known for its diverse biological and chemical properties. Imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with multiple receptors. They also exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Applications
This compound has several scientific research applications:
- Chemistry It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
- Biology The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents. Studies have demonstrated that imidazole derivatives, including this compound, possess significant antimicrobial properties, showing effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Medicine Research has shown that imidazole derivatives, including this compound, have potential anticancer properties and can be used in drug development.
- Industry It is used in the development of new materials with specific properties, such as conductivity and stability.
Research indicates that this compound exhibits a range of biological activities, including antimicrobial activity. Studies have demonstrated that imidazole derivatives, including this compound, possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli through diffusion methods.
| Compound | Target Bacteria | Activity |
|---|---|---|
| 2-(4-substituted phenyl)-1-substituted imidazole | S. aureus | Effective |
| 2-(4-substituted phenyl)-1-substituted imidazole | E. coli | Effective |
Mechanism of Action
The mechanism of action of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Insights
Bioactivity Profile: Compound 4c (thiazole-tetrazole hybrid) exhibits selective anticancer activity against A549 lung adenocarcinoma cells, with minimal toxicity to healthy NIH/3T3 cells. This highlights the importance of the tetrazole moiety in enhancing selectivity . The target compound’s imidazole-thioacetamide scaffold may share these traits but lacks direct evidence of activity in the provided data.
Synthetic Accessibility: Thioacetamide derivatives are typically synthesized via nucleophilic substitution (e.g., reaction of thiols with chloroacetamides). For example, compound 24 was prepared using 4-phenoxyaniline and a triazinoindole-thioacetic acid precursor .
The allyl group in the target compound may introduce steric hindrance, affecting its pharmacokinetic properties compared to smaller substituents (e.g., methyl in 4c).
Physicochemical Properties :
Biological Activity
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic compound belonging to the imidazole family, known for its diverse biological activities. Its structural characteristics suggest potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound based on various studies and findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 356.5 g/mol
- CAS Number : 1206991-35-6
Synthesis
The synthesis of this compound typically involves the reaction of 1-allyl-5-phenyl-1H-imidazole-2-thiol with chloroacetamide under basic conditions, often using solvents like ethanol or methanol for purification through recrystallization.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Studies have demonstrated that imidazole derivatives, including this compound, possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli through diffusion methods .
| Compound | Target Bacteria | Activity |
|---|---|---|
| 2-(4-substituted phenyl)-1-substituted imidazole | S. aureus | Effective |
| 2-(4-substituted phenyl)-1-substituted imidazole | E. coli | Effective |
Anticancer Potential
Research has indicated that compounds similar to this compound may inhibit cancer cell proliferation. A study focused on a series of derivatives as β-secretase inhibitors (BACE-1), which are crucial in Alzheimer's disease treatment. The most potent analog exhibited an IC value of 4.6 μM, highlighting its potential as a lead structure for further drug development .
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The binding affinity and subsequent modulation of these targets can lead to significant biological responses, such as inhibition of tumor growth or microbial activity.
Case Studies and Research Findings
Several studies have evaluated the biological activity of imidazole derivatives:
- β-secretase Inhibition : A study synthesized a library of compounds related to this imidazole derivative, assessing their efficacy in inhibiting BACE-1. The findings revealed promising candidates with high predicted blood-brain barrier permeability and low cytotoxicity .
- Antimicrobial Efficacy : A comparative study evaluated various imidazole derivatives against common pathogens, revealing that modifications in the phenyl ring significantly influenced antibacterial potency .
- Anticancer Activity : Research highlighted the potential of imidazole derivatives in targeting cancer pathways, with specific emphasis on their role in apoptosis induction in cancer cells .
Q & A
Q. What advanced purification techniques address persistent impurities in final products?
- Solution :
- Preparative HPLC : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) for high-resolution separation .
- Countercurrent Chromatography : Achieve purity >99% for polar impurities not resolved by silica gel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
